molecular formula C24H27N5O5 B2849606 ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1021026-74-3

ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2849606
CAS No.: 1021026-74-3
M. Wt: 465.51
InChI Key: PRPNKBLHIQDPMB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate is a complex heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 5-methyl group, a 2-phenyl group, and a 3-oxo moiety. The molecule is further functionalized with a piperazine ring linked via a carbonyl group to a 4-oxobutanoate ethyl ester side chain. The ethyl ester group likely enhances solubility, while the pyrazolo-pyridine core may contribute to aromatic stacking interactions in biological systems.

Properties

IUPAC Name

ethyl 4-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-3-34-21(31)10-9-20(30)27-11-13-28(14-12-27)23(32)18-15-26(2)16-19-22(18)25-29(24(19)33)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPNKBLHIQDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. A molecular docking study showed that similar compounds have favorable interactions with active residues of ATF4 and NF-kB proteins.

Biochemical Pathways

The compound may affect several biochemical pathways. It has been suggested that it could inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the cellular environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets.

Comparison with Similar Compounds

Table 1: Comparison with Pyridazine/Isoxazole-Based Analogues

Feature Target Compound I-6230/I-6373
Core Structure Pyrazolo[4,3-c]pyridine Pyridazine/Isoxazole
Linker Group Piperazine-carbonyl Phenethylamino/Phenethylthio
Terminal Group Ethyl 4-oxobutanoate Ethyl benzoate
Potential Solubility High (ester group) Moderate (ester + rigid linker)

Piperidine-Linked Imidazo-Pyrrolo-Pyrazines ()

Patent compounds 29–32 (e.g., 4-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-4-oxobutanenitrile) share the 4-oxobutanoyl linker but differ in core and terminal groups:

  • Core Heterocycle : The target’s pyrazolo-pyridine contrasts with the imidazo-pyrrolo-pyrazine core in patent compounds, which may confer distinct electronic properties and binding affinities.
  • Terminal Group: The target’s ethyl ester vs. the patent compounds’ nitrile group impacts metabolic pathways.

Table 2: Comparison with Patent Compounds

Feature Target Compound Patent Compounds 29–32
Core Structure Pyrazolo[4,3-c]pyridine Imidazo-pyrrolo-pyrazine
Linker Group Piperazine-carbonyl Piperidine
Terminal Group Ethyl ester Nitrile
Metabolic Stability Moderate (ester hydrolysis) High (nitrile stability)

Trifluoromethyl-Substituted Pyrazolopyrimidinones ()

MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one)) shares a pyrazole-containing core but diverges in substituents and functionalization:

  • Substituents : MK85’s trifluoromethyl groups enhance lipophilicity and membrane permeability, whereas the target compound’s phenyl and methyl groups prioritize aromatic interactions.
  • Synthetic Route: Both compounds utilize ester intermediates (e.g., ethyl 3-oxopropanoate derivatives), but MK85’s synthesis emphasizes electrophilic substitution, while the target compound employs piperazine coupling .

Table 3: Comparison with MK85

Feature Target Compound MK85
Core Structure Pyrazolo[4,3-c]pyridine Pyrazolo[1,5-a]pyrimidinone
Key Substituents Phenyl, methyl Bis(trifluoromethyl)phenyl
Functional Group Ethyl ester Ketone
Lipophilicity Moderate High (CF3 groups)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:

  • Temperature : Maintain 50–70°C during coupling reactions to balance reaction rate and byproduct formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Purification : Flash chromatography (silica gel, 5–10% MeOH/DCM gradient) removes unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm core structure (e.g., pyrazolo[4,3-c]pyridine protons at δ 7.8–8.2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity (>95%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.5) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays on HeLa or DU145 cells, using IC50_{50} values in the low micromolar range as benchmarks .
  • Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Antimicrobial : Disk diffusion assays against S. aureus and E. coli to compare inhibition zones with standard antibiotics .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify the ethyl ester (e.g., replace with methyl ester or carboxylic acid) to assess solubility-bioactivity trade-offs .
  • Piperazine Substitution : Introduce substituents (e.g., acetyl or benzyl groups) to evaluate target engagement in kinase inhibition assays .
  • Core Modifications : Compare pyrazolo[4,3-c]pyridine analogs with pyrazolo[3,4-d]pyrimidine cores to identify pharmacophore requirements .

Q. How should researchers resolve contradictory data in cytotoxicity studies (e.g., IC50_{50} variability across cell lines)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell passage numbers and culture conditions to minimize variability .
  • Mechanistic Follow-Up : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to confirm cytotoxicity mechanisms .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of IC50_{50} differences (e.g., HeLa vs. DU145 results) .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2 or EGFR), prioritizing poses with hydrogen bonding to the pyrazolo core .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted ligand-target complexes .

Q. How does ester group substitution influence solubility and in vivo bioavailability?

  • Methodological Answer :

  • Solubility Testing : Compare logP values (via shake-flask method) of ethyl ester vs. carboxylic acid derivatives .
  • Prodrug Strategies : Synthesize methyl ester analogs to evaluate hydrolytic stability in plasma and liver microsomes .

Q. What formulation challenges arise from this compound’s physicochemical properties?

  • Methodological Answer :

  • Lipid-Based Carriers : Use liposomes or micelles to improve aqueous solubility (test via dynamic light scattering) .
  • Co-Solvent Systems : Screen PEG 400/water mixtures for injectable formulations .

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